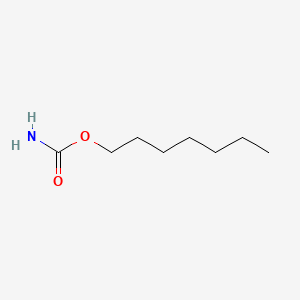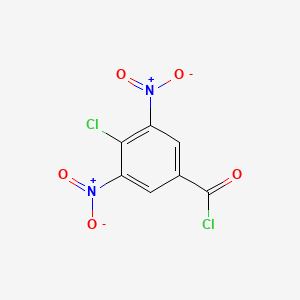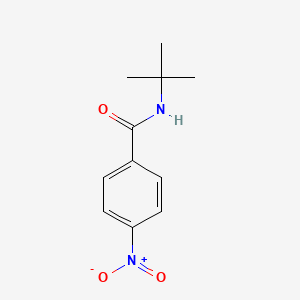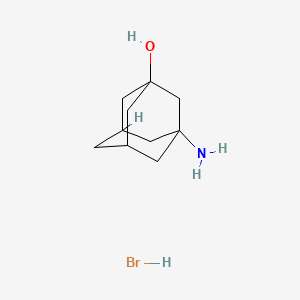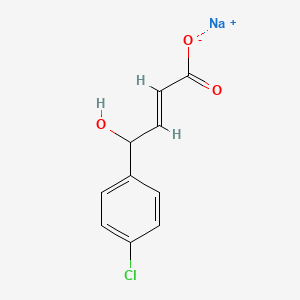
NCS-356 sodium
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radiochemistry of Sodium
The radiochemistry of sodium has been explored in nuclear science. Key topics include nuclear and chemical characteristics, sample dissolution, and counting techniques, alongside a collection of radiochemical procedures for sodium (Mullins & Leddicotte, 1962).
Sodium Clusters in Chemical Physics
Research on highly charged sodium clusters, formed by multi-step ionization and evaporative shrinking of larger clusters, has revealed critical sizes for stability based on the number of atoms and charge (Martin, Näher, Göhlich & Lange, 1992).
Sodium Ion Energy Storage
Studies have shown the potential of sodium ions in energy storage, particularly in nanocellular carbon foams (NCCF). Surface-driven reactions between Na(+) and oxygen-containing groups on NCCF surfaces lead to high capacity and cycling stability, making them suitable for energy storage applications (Shao et al., 2013).
Development of Sodium Batteries
The past 50 years of sodium battery research, including sodium/sulfur and sodium/NiCl2 batteries, are overviewed. Sodium ion batteries, with their material availability and suitability for large-scale stationary applications, have gained significant attention in the scientific community (Delmas, 2018).
N-Doped Carbon Nanotube Anodes
Functionalized N-doped carbon nanotube arrays have been developed as anodes for sodium-ion batteries, demonstrating high capacity, good rate capability, and excellent capacity retention. This highlights their effectiveness in electrochemical sodium storage (Xie et al., 2019).
Ionicities of N-Chloroimides
Research on N-chloroimides, including N-chlorosuccinimide (NCS), has been conducted to understand their ionicities. This is crucial in chemical studies involving chlorine atoms and their reactivity (Nagao & Katagiri, 1986).
Sodium in Nanocrystals and Optoelectronics
The prospects of sodium in colloidal nanocrystals for electronic and optoelectronic applications have been explored, emphasizing the unique properties and potential applications of these materials (Talapin, Lee, Kovalenko & Shevchenko, 2010).
Sodium in Perovskite Nanocrystals
Studies on sodium-passivated perovskite nanocrystals have shown enhanced water and thermal stability, indicating potential use in optoelectronic applications (Wu et al., 2022).
Sodium Metal Anodes
Research on N-doped carbon tubes with sodiophilic sites indicates their potential as stable hosts for sodium metal anodes in sodium ion batteries. This highlights their improved electrochemical performance and potential in future battery technologies (Wang et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3.Na/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;/h1-6,9,12H,(H,13,14);/q;+1/p-1/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSNJCIQOFNOT-IPZCTEOASA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=CC(=O)[O-])O)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(/C=C/C(=O)[O-])O)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10109992 | |
| Record name | Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10109992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NCS-356 sodium | |
CAS RN |
430440-66-7 | |
| Record name | NCS-356 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0430440667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10109992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NCS-356 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69F856TOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



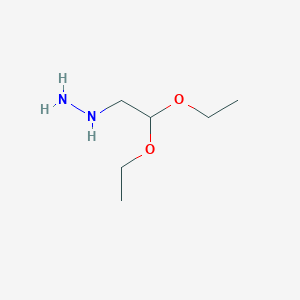
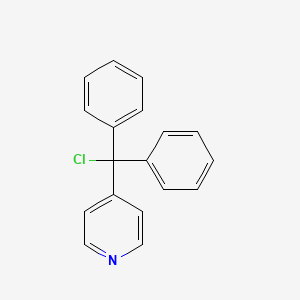
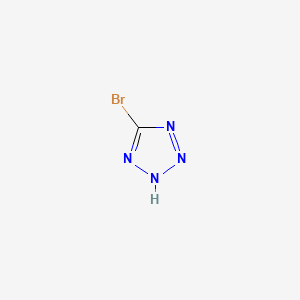
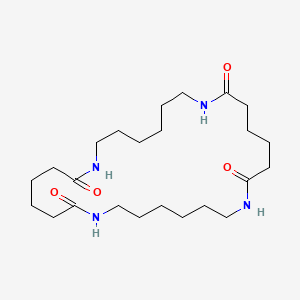
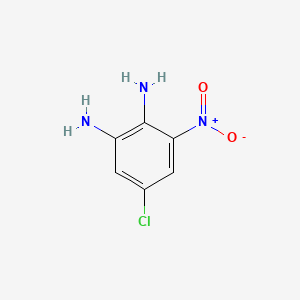
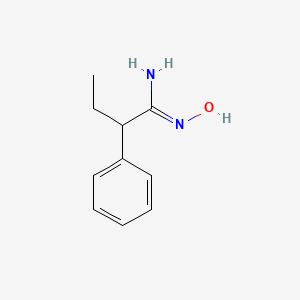

![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)
